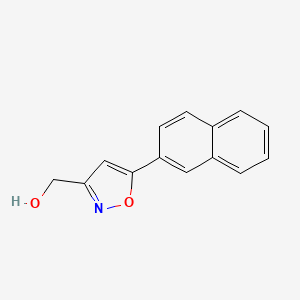
5-(2-萘基)-3-异恶唑甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Naphthalenyl)-3-isoxazolemethanol is an organic compound that features a naphthalene ring fused to an isoxazole ring with a methanol group attached
科学研究应用
5-(2-Naphthalenyl)-3-isoxazolemethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
准备方法
The synthesis of 5-(2-Naphthalenyl)-3-isoxazolemethanol typically involves several steps. One common method starts with the preparation of 2-naphthalenyl isoxazole, which is then subjected to further reactions to introduce the methanol group. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
化学反应分析
5-(2-Naphthalenyl)-3-isoxazolemethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 5-(2-Naphthalenyl)-3-isoxazolemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
相似化合物的比较
5-(2-Naphthalenyl)-3-isoxazolemethanol can be compared with other similar compounds, such as:
2-Naphthalenol: A simpler compound with a hydroxyl group attached to the naphthalene ring.
2-Naphthalenyl isoxazole: Lacks the methanol group but shares the core structure.
生物活性
5-(2-Naphthalenyl)-3-isoxazolemethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The isoxazole ring, a core component of this compound, is associated with various pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure
The chemical structure of 5-(2-Naphthalenyl)-3-isoxazolemethanol can be depicted as follows:
- Molecular Formula : C₁₃H₉N₃O
- Molecular Weight : 227.22 g/mol
This compound features a naphthalene moiety which contributes to its hydrophobic characteristics and potential interactions with biological targets.
Biological Activity Overview
Research indicates that 5-(2-Naphthalenyl)-3-isoxazolemethanol exhibits a spectrum of biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds containing isoxazole rings can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, suggesting its utility in treating inflammatory diseases.
The biological activities of 5-(2-Naphthalenyl)-3-isoxazolemethanol are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways, leading to therapeutic effects.
- Oxidative Stress Reduction : Antioxidant properties may play a role in mitigating oxidative stress in cells.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Moderate | , |
| Anticancer | Promising | |
| Anti-inflammatory | Significant | |
| Neuroprotective | Under Study |
Case Studies
Several studies have explored the biological activity of compounds similar to 5-(2-Naphthalenyl)-3-isoxazolemethanol:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating significant activity.
- Reference:
-
Anticancer Research :
- In vitro assays demonstrated that 5-(2-Naphthalenyl)-3-isoxazolemethanol induced apoptosis in breast cancer cell lines (MCF-7), suggesting its potential as a chemotherapeutic agent.
- Reference:
-
Anti-inflammatory Investigation :
- Research indicated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, supporting its anti-inflammatory claims.
- Reference:
属性
IUPAC Name |
(5-naphthalen-2-yl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-13-8-14(17-15-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLSAFMQEJCNDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














